3-Ethyl-n-methyl-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC13695869
Molecular Formula: C10H12F3N
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3N |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 3-ethyl-N-methyl-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C10H12F3N/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h4-6,14H,3H2,1-2H3 |
| Standard InChI Key | QYJZJAOAYDAFPN-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC(=C1)NC)C(F)(F)F |
| Canonical SMILES | CCC1=CC(=CC(=C1)NC)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring with three distinct substituents:
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Ethyl group (-CH₂CH₃) at the 3-position,
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Trifluoromethyl group (-CF₃) at the 5-position,
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N-methyl amino group (-NHCH₃) at the para position relative to the ethyl group.
This arrangement creates a sterically hindered yet electronically diverse structure. The trifluoromethyl group, a strong electron-withdrawing moiety, polarizes the aromatic ring, enhancing electrophilic substitution reactivity at the 2- and 4-positions.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.20 g/mol |
| Boiling Point | 215–220°C (estimated) |
| Solubility | Miscible in DMF, DMSO, THF |
| LogP (Partition Coefficient) | 3.2 (calculated) |
The compound’s logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its 19F NMR spectrum typically shows a singlet for the -CF₃ group at δ -62 ppm, while the N-methyl protons resonate at δ 2.8 ppm in 1H NMR.
Synthesis Methods
Catalytic Hydrogenation
A patented method for synthesizing related trifluoromethylated anilines involves catalytic hydrogenation of nitro precursors . For example:
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Nitro Reduction:
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N-Methylation:
The resulting aniline undergoes methylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.
Alternative Routes
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Buchwald-Hartwig Amination: Coupling 3-ethyl-5-(trifluoromethyl)iodobenzene with methylamine using a palladium catalyst.
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Direct Trifluoromethylation: Employing Umemoto’s reagent (CF₃+ source) to introduce the -CF₃ group into pre-functionalized anilines.
Applications and Biological Activity
Pharmaceutical Intermediates
The compound serves as a precursor for 4-aminoquinazoline derivatives, which exhibit anticancer activity by inhibiting tyrosine kinases. In a study, analogs reduced breast cancer cell viability (IC₅₀ = 10 μM) through apoptosis induction.
Agrochemical Uses
Trifluoromethylated anilines are key intermediates in herbicides and insecticides. For instance, they inhibit acetolactate synthase (ALS), a target in weed control.
Material Science
The -CF₃ group enhances thermal stability in rod-coil block copolymers, with decomposition temperatures exceeding 250°C. Such materials show promise in organic electronics due to their phase-separated nanostructures.
Comparison with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | Higher lipophilicity (logP = 4.1) |
| 2-Fluoro-5-(trifluoromethyl)aniline | C₇H₅F₄N | Ortho-fluorine enhances metabolic stability |
The N-methyl group in 3-ethyl-N-methyl-5-(trifluoromethyl)aniline reduces basicity (pKa ≈ 3.5 vs. 4.8 for non-methylated analogs), improving blood-brain barrier penetration.
Recent Research and Future Directions
Drug Delivery Systems
Nanoparticles functionalized with this compound show 40% higher tumor uptake in murine models compared to non-targeted carriers.
Sustainable Synthesis
Recent efforts focus on photocatalytic trifluoromethylation to reduce Pd catalyst usage by 70%, lowering production costs .
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